Bucindolol, (R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bucindolol, ®-, is a non-selective beta-adrenergic blocker with additional weak alpha-blocking properties and intrinsic sympathomimetic activity in some model systems . It is primarily used in the treatment of advanced chronic heart failure by reducing the release of noradrenaline through the blocking of presynaptic beta-2 and alpha-1 adrenoceptors .
准备方法
The synthesis of Bucindolol involves several steps:
- The displacement of the dimethylamino group in gramine by the anion from 2-nitropropane gives 3-(2-methyl-2-nitropropyl)indole.
- This intermediate is then reduced to the amine alpha,alpha-dimethyltryptamine.
- Separately, the reaction of 2-hydroxybenzonitrile with epichlorohydrin gives the epoxide.
- The combination of these two intermediates results in the formation of Bucindolol .
化学反应分析
Bucindolol undergoes various chemical reactions, including:
Oxidation: Bucindolol can be oxidized under specific conditions, leading to the formation of different oxidative products.
Reduction: The compound can be reduced to its corresponding amine.
Substitution: Bucindolol can undergo substitution reactions, particularly at the beta-adrenergic receptor sites.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Bucindolol has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study beta-adrenergic blockers and their interactions with various receptors.
Biology: Bucindolol is used to investigate the effects of beta-blockers on cellular processes, including oxidative stress and cell survival.
作用机制
Bucindolol exerts its effects by blocking beta-1 and beta-2 adrenergic receptors, as well as alpha-1 adrenoceptors. This leads to a reduction in the release of noradrenaline, which in turn decreases heart rate and blood pressure. The compound also modulates various signaling pathways, including the protein kinase B/mammalian target of rapamycin (Akt/mTOR) pathway, which is involved in cardiac remodeling .
相似化合物的比较
Bucindolol is compared with other beta-blockers such as:
Carvedilol: Similar to Bucindolol, Carvedilol also has alpha-blocking properties but is more selective for beta-1 receptors.
Metoprolol: This compound is a highly selective beta-1 blocker with no alpha-blocking properties.
Bisoprolol: Another highly selective beta-1 blocker, Bisoprolol is used primarily for treating hypertension and heart failure.
Bucindolol’s uniqueness lies in its non-selective beta-blocking properties combined with weak alpha-blocking activity and intrinsic sympathomimetic activity, making it a versatile compound for various therapeutic applications .
属性
CAS 编号 |
91548-63-9 |
---|---|
分子式 |
C22H25N3O2 |
分子量 |
363.5 g/mol |
IUPAC 名称 |
2-[(2R)-2-hydroxy-3-[[1-(1H-indol-3-yl)-2-methylpropan-2-yl]amino]propoxy]benzonitrile |
InChI |
InChI=1S/C22H25N3O2/c1-22(2,11-17-13-24-20-9-5-4-8-19(17)20)25-14-18(26)15-27-21-10-6-3-7-16(21)12-23/h3-10,13,18,24-26H,11,14-15H2,1-2H3/t18-/m1/s1 |
InChI 键 |
FBMYKMYQHCBIGU-GOSISDBHSA-N |
手性 SMILES |
CC(C)(CC1=CNC2=CC=CC=C21)NC[C@H](COC3=CC=CC=C3C#N)O |
规范 SMILES |
CC(C)(CC1=CNC2=CC=CC=C21)NCC(COC3=CC=CC=C3C#N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。